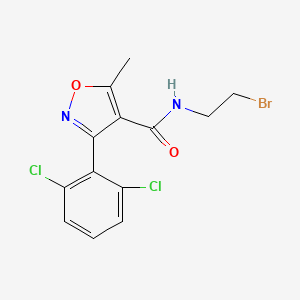

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

Description

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 218456-06-5) is an isoxazole-derived carboxamide with a bromoethyl substituent at the N4 position. Its molecular formula is C₁₃H₁₁BrCl₂N₂O₂ (MW: 378.05 g/mol) . This compound is listed in chemical supplier databases but lacks explicit pharmacological or synthetic data in the provided evidence, necessitating comparisons with structurally related analogues for functional insights .

Properties

IUPAC Name |

N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrCl2N2O2/c1-7-10(13(19)17-6-5-14)12(18-20-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDFVSYSSXXNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378988 | |

| Record name | N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218456-06-5 | |

| Record name | N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include halogenation, cyclization, and amide formation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the bromoethyl group may yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the molecule.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of their function. The dichlorophenyl and methylisoxazole groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The isoxazole-4-carboxamide scaffold is common in agrochemical and pharmaceutical research. Key analogues include:

Table 1: Structural Analogues and Substituent Differences

Physicochemical Properties

- Lipophilicity: The bromoethyl substituent in the target compound increases lipophilicity compared to the unsubstituted parent carboxamide (MW: 271.10 g/mol) . The dimethylamino group in N4-[3-(dimethylamino)propyl]-analogue enhances water solubility under acidic conditions due to protonation .

- Reactivity: The bromoethyl group may act as a leaving group, enabling alkylation reactions, unlike carbothioamide (SI53) or morpholino derivatives (7c) .

Biological Activity

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 218456-06-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H11BrCl2N2O2

- Molecular Weight : 378.05 g/mol

- Structural Characteristics : The compound features an isoxazole ring substituted with a bromoethyl group and a dichlorophenyl moiety, which may influence its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Antitumor Activity : Many isoxazole derivatives are known to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, they may target kinases or other proteins critical for cell cycle regulation.

- Antimicrobial Properties : Isoxazole derivatives have demonstrated effectiveness against various bacterial and fungal strains, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. The compound has been tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Moderate cytotoxicity |

| MDA-MB-231 (Breast) | 3.5 | High cytotoxicity |

| A549 (Lung) | 8.0 | Moderate cytotoxicity |

These results suggest that the compound may be particularly effective against aggressive breast cancer subtypes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown activity against Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings indicate that this compound possesses broad-spectrum antimicrobial activity.

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted by researchers at [source] evaluated the efficacy of the compound in vivo using mouse models implanted with MDA-MB-231 cells. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Synergistic Effects : Another investigation explored the combination of this compound with doxorubicin in breast cancer models. The combination therapy demonstrated enhanced cytotoxic effects, suggesting potential for improved treatment regimens in resistant cancer types.

- Mechanistic Insights : Research published in [source] highlighted the role of this compound in inducing apoptosis through activation of caspase pathways, further elucidating its mechanism of action against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.